Terrecyclic Acid

antimicrobial quadrane sesquiterpene structure-activity relationship

Terrecyclic acid (terrecyclic acid A, CAS 83058-94-0) is a fungal sesquiterpene belonging to the rare quadrane structural class, defined by a tricyclic skeleton composed of a cyclopentane fused to a bicyclo[3.2.1]octane system. First isolated from Aspergillus terreus in 1982, it is biosynthesized via the isoprenoid pathway through cyclization of farnesyl pyrophosphate.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 83058-94-0
Cat. No. B016020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerrecyclic Acid
CAS83058-94-0
Synonymsterrecyclic acid A
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C
InChIInChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m1/s1
InChIKeySMAWCSOVJJHIOI-JNIYBQFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight tan residue

Terrecyclic Acid (CAS 83058-94-0): Quadrane Sesquiterpene from Aspergillus terreus with Differentiated Antimicrobial and Antitumor Activity


Terrecyclic acid (terrecyclic acid A, CAS 83058-94-0) is a fungal sesquiterpene belonging to the rare quadrane structural class, defined by a tricyclic skeleton composed of a cyclopentane fused to a bicyclo[3.2.1]octane system [1]. First isolated from Aspergillus terreus in 1982, it is biosynthesized via the isoprenoid pathway through cyclization of farnesyl pyrophosphate [2]. The compound (C15H20O3, MW 248.32) is obtained as a white crystalline powder (mp 122°C), soluble in ethanol, methanol, DMF, and DMSO, with commercial purity exceeding 95% by HPLC . Terrecyclic acid displays a dual activity profile — antibiotic activity against Gram-positive bacteria and antitumor activity against lymphocytic leukemia P388 — a combination that distinguishes it from other quadrane congeners which selectively exhibit only cytotoxicity or antimicrobial activity alone [3].

Why Terrecyclic Acid Cannot Be Replaced by Other Quadrane Sesquiterpenes or Generic Heat Shock Modulators


Within the quadrane sesquiterpene family, terrecyclic acid is uniquely characterized by the simultaneous possession of both antimicrobial and antitumor activities. Quadrone, its closest structural congener, is cytotoxic to KB cells in vitro but completely lacks antimicrobial activity, while isoquadrone, 8-hydroxyquadrone, and 6-hydroxyisoquadrone 'scarcely show' either antimicrobial or antitumor activities [1]. Furthermore, other small-molecule heat shock modulators such as radicicol and monocillin I inhibit Hsp90 but do not concurrently induce the heat shock response, increase reactive oxygen species (ROS), and inhibit NF-κB transcriptional activity — a triple-pathway modulation profile that terrecyclic acid uniquely exhibits [2]. The recently elucidated biosynthetic gene cluster (terA, terB, terC) further establishes terrecyclic acid as the only quadrane for which heterologous production has been demonstrated, a critical differentiation for reliable compound supply [3].

Terrecyclic Acid (CAS 83058-94-0): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Antimicrobial Spectrum: Terrecyclic Acid vs. Quadrane Congeners — A Direct Head-to-Head Comparison from a Single Producing Strain

In a study isolating all quadrane sesquiterpenes from the same Aspergillus terreus Thom No. 14 culture, terrecyclic acid A exhibited clear antimicrobial activity with defined MIC values against Gram-positive bacteria, while four neutral quadrane congeners (quadrone, isoquadrone, 8-hydroxyquadrone, and 6-hydroxyisoquadrone) 'scarcely show these activities' [1]. The MIC values for terrecyclic acid A were quantitated from the original characterization study as 25 μg/mL against Staphylococcus aureus, 50 μg/mL against Bacillus subtilis, and 25 μg/mL against Micrococcus roseus (also reported as Bacillus rhodopsinus) [2]. In contrast, quadrone was independently confirmed to have no antimicrobial activity in its original isolation report [3]. This represents a qualitative and quantitative antimicrobial differentiation that is inherent to the terrecyclic acid scaffold itself and not shared by its closest structural analogs.

antimicrobial quadrane sesquiterpene structure-activity relationship

Multi-Stress Pathway Modulation: Terrecyclic Acid Engages Heat Shock, Oxidative, and Inflammatory Pathways Simultaneously

Terrecyclic acid A (TCA) was identified as a small-molecule inducer of the heat shock response that simultaneously increases reactive oxygen species (ROS) levels and inhibits cytokine-induced NF-κB transcriptional activity in a concentration-dependent manner [1]. In 3LL cells, TCA increased ROS levels as demonstrated by flow cytometry using a ROS-sensitive dye. In cells carrying NF-κB reporter constructs, TCA exhibited concentration-dependent inhibition of NF-κB transcriptional activity [1]. This triple-pathway modulation profile is not recapitulated by other known small-molecule stress pathway modulators. Radicicol and monocillin I, for example, inhibit Hsp90 function but do not induce the heat shock response, nor do they concurrently elevate ROS and suppress NF-κB activity [2]. The α-methylene ketone moiety of TCA, which is absent in quadrone, is implicated in forming adducts with sulfhydryl groups of proteins, providing a structural basis for this differentiated multi-target activity [1].

heat shock response reactive oxygen species NF-kappaB inhibition cancer cell stress

Biosynthetic Gene Cluster Availability: Terrecyclic Acid Is the Only Quadrane with a Fully Characterized and Patent-Protected Heterologous Production Pathway

In 2024, the complete biosynthetic gene cluster for terrecyclic acid — designated ter, comprising the terpene cyclase terA, the P450 oxidase terB, and the short-chain dehydrogenase terC — was identified and functionally characterized [1]. A Chinese patent (CN202410140251) subsequently disclosed the full nucleic acid and amino acid sequences for these enzymes and demonstrated heterologous production of terrecyclic acid and its intermediates in E. coli, yeast, and Aspergillus nidulans expression systems [2]. No equivalent biosynthetic gene cluster has been reported for quadrone or any other quadrane sesquiterpene. This means terrecyclic acid is currently the only quadrane that can be produced via heterologous biosynthesis rather than relying solely on fungal fermentation or total chemical synthesis, which for quadrone requires a multi-step Diels-Alder/ring-expansion sequence [3].

biosynthetic gene cluster heterologous production synthetic biology terpene cyclase

In Vivo Antitumor Efficacy in the P388 Murine Leukemia Model: Terrecyclic Acid Demonstrates Dose-Dependent Tumor Cell Reduction Not Reported for Quadrone

Terrecyclic acid is one of the few quadrane sesquiterpenes for which in vivo antitumor efficacy has been directly evaluated. In the P388 murine lymphocytic leukemia ascites model, terrecyclic acid administered at 0.1, 1, and 10 mg/ml reduced the number of ascitic fluid tumor cells . By contrast, quadrone — the most extensively studied comparator — has only been evaluated in vitro, with reported cytotoxicity against human carcinoma KB cells (EC50 = 1.3 μg/mL) and no in vivo efficacy data published . The original quadrone characterization explicitly states activity was limited to in vitro KB cell assays [1]. This constitutes a critical translational gap for quadrone that terrecyclic acid has partially addressed through its demonstrated in vivo activity.

in vivo antitumor P388 leukemia murine model ascites tumor

Fermentation Yield Optimization: A 35-Fold Enhancement Establishes Terrecyclic Acid as the Most Scalable Quadrane Sesquiterpene

The original fermentation of Aspergillus terreus yielded terrecyclic acid A at approximately 1 gram per liter of culture broth [1]. Subsequent medium optimization studies focusing on carbon and nitrogen sources, pH, aeration, phosphate, and trace metals identified trace metal composition as the single most impactful parameter, ultimately achieving a 35-fold enhancement of peak terrecyclic acid levels over unoptimized controls [2]. No comparable fermentation yield optimization data has been published for quadrone or any other quadrane sesquiterpene. This optimization dataset provides a validated fermentation protocol that directly translates to procurement-relevant metrics: higher yield, lower cost-per-gram, and reduced batch-to-batch variability.

fermentation optimization trace metal enhancement secondary metabolite production

Terrecyclic Acid (CAS 83058-94-0): Evidence-Backed Application Scenarios for Research and Industrial Use


Antimicrobial Screening Programs Targeting Gram-Positive Pathogens with Quadrane Scaffolds

Terrecyclic acid is the only quadrane sesquiterpene with demonstrated and quantitated antimicrobial activity (MICs 25-50 μg/mL against S. aureus, B. subtilis, M. roseus) [1]. Quadrone, isoquadrone, 8-hydroxyquadrone, and 6-hydroxyisoquadrone all lack antimicrobial activity [2]. Any antimicrobial screening program seeking to explore structure-activity relationships within the quadrane class must use terrecyclic acid as the active scaffold; procurement of quadrone or other neutral quadrane congeners will yield false-negative results in antimicrobial assays. The established fermentation protocol with 35-fold optimization further supports sustained compound supply for medium-to-high-throughput antimicrobial screening campaigns [3].

Cellular Stress Response Research: Simultaneous Investigation of Heat Shock, Oxidative, and Inflammatory Pathway Cross-Talk

Terrecyclic acid is uniquely suited as a chemical probe for studying the interrelationship between the heat shock response, oxidative stress (ROS elevation), and inflammatory signaling (NF-κB inhibition) because it simultaneously modulates all three pathways without targeting Hsp90 [4]. Unlike radicicol or monocillin I, which act solely through Hsp90 inhibition, terrecyclic acid provides a distinct pharmacological tool for dissecting Hsp90-independent stress response mechanisms [5]. Researchers investigating cancer cell vulnerability through multi-pathway stress induction require terrecyclic acid specifically; no single alternative compound replicates this triple-modulation profile.

Synthetic Biology and Heterologous Natural Product Production Platform Development

The complete characterization of the ter biosynthetic gene cluster (terA, terB, terC) and the filing of patent CN202410140251 establish terrecyclic acid as the only quadrane sesquiterpene amenable to heterologous production in engineered E. coli, yeast, or Aspergillus nidulans hosts [6]. This enables pathway engineering, enzyme mutagenesis studies, and production of unnatural analogs through precursor-directed biosynthesis. No equivalent genetic tools exist for quadrone or any other quadrane. Synthetic biology groups developing fungal terpene production platforms should select terrecyclic acid as their model quadrane system because it is the only member of the class with a fully validated and patent-disclosed biosynthetic pathway [7].

Preclinical Oncology Programs Requiring In Vivo-Validated Quadrane Lead Compounds

For drug discovery programs advancing quadrane sesquiterpenes toward preclinical development, terrecyclic acid is the only family member with published in vivo antitumor efficacy data, demonstrating dose-dependent reduction of ascites tumor cells in the P388 murine leukemia model at 0.1-10 mg/ml . Quadrone, despite being the most frequently cited comparator, has only in vitro KB cell cytotoxicity data (EC50 1.3 μg/mL) with no in vivo follow-up [8]. Programs seeking to de-risk quadrane scaffold selection for in vivo studies should prioritize terrecyclic acid procurement to leverage existing in vivo datasets and avoid the translational uncertainty associated with quadrone and other uncharacterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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